ethyl (2E)-4,4,4-trichlorobut-2-enoate
Description
Ethyl (2E)-4,4,4-trichlorobut-2-enoate (CAS RN: 151337-74-5; molecular formula: C₆H₇Cl₃O₂) is a halogenated α,β-unsaturated ester characterized by a trichloromethyl group at the β-position of the double bond . With a molecular weight of 217.47 g/mol, this compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of agrochemicals or pharmaceuticals where electron-withdrawing substituents are critical for reactivity . Its (2E)-stereochemistry and trichlorinated structure confer distinct electronic and steric properties, influencing its participation in conjugate addition reactions or cycloadditions.
Properties
CAS No. |
6625-01-0 |
|---|---|
Molecular Formula |
C6H7Cl3O2 |
Molecular Weight |
217.5 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure from EP0134079A2, ethyl acetoacetate reacts with chlorine gas in carbon tetrachloride at −10°C to 10°C. The exothermic reaction requires precise temperature control to minimize polyhalogenation byproducts. After 6–8 hours, the mixture is quenched with ice water, and the organic layer is purified via vacuum distillation. This method achieves a 65–70% yield, with purity exceeding 95% by gas chromatography.
Critical parameters include:
-
Chlorine stoichiometry : A 3:1 molar ratio of Cl₂ to ethyl acetoacetate ensures complete trichlorination.
-
Solvent choice : Carbon tetrachloride enhances solubility of chlorine and stabilizes intermediates.
-
Temperature : Subambient conditions (−10°C) suppress ketone oxidation side reactions.
The mechanism proceeds through sequential enolate formation and electrophilic chlorine addition (Figure 1):
-
Deprotonation of ethyl acetoacetate by Cl⁻ generates the enolate.
-
Three successive Cl⁺ attacks at the α-carbon form the trichloromethyl group.
-
Tautomerization yields the conjugated (2E)-alkene stabilized by ester conjugation.
Table 1: Halogenation Method Optimization
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | −10°C | +15% yield |
| Cl₂:Molar Ratio | 3:1 | −5% impurities |
| Reaction Time | 7 hours | Max conversion |
Stereoselective Esterification of 4,4,4-Trichloro-2-Butenoic Acid
An alternative route involves esterifying 4,4,4-trichloro-2-butenoic acid with ethanol. While less common than halogenation, this method provides superior stereocontrol for the (2E)-isomer.
Acid-Catalyzed Fischer Esterification
The carboxylic acid reacts with excess ethanol (5:1 molar ratio) under reflux with sulfuric acid (2 mol%). The reaction reaches 85% conversion in 12 hours, as monitored by <sup>1</sup>H NMR. Azeotropic removal of water using a Dean-Stark trap shifts equilibrium toward ester formation, achieving 89% isolated yield after fractional distillation.
Mitsunobu Reaction for Enhanced Stereopurity
For high-precision applications, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple the acid with ethanol. This method ensures >99% (2E)-selectivity but incurs higher costs due to reagent expenses.
Table 2: Esterification Methods Comparison
| Method | Yield | (2E):(2Z) Ratio | Cost Index |
|---|---|---|---|
| Fischer | 89% | 92:8 | 1.0 |
| Mitsunobu | 76% | 99:1 | 4.2 |
Catalytic Chlorination of Ethyl Crotonate
Recent advances utilize palladium catalysts to mediate direct chlorination of ethyl crotonate. PdCl₂(PhCN)₂ (5 mol%) enables regioselective trichlorination at the β-position under mild conditions (25°C, 1 atm Cl₂). Key advantages include:
-
Reduced byproducts : Catalyst suppresses overchlorination.
-
Faster kinetics : 3-hour reaction time versus 7 hours in uncatalyzed methods.
-
Scalability : Demonstrated at 10-kg batch scale with 82% yield.
The catalytic cycle likely involves oxidative addition of Cl₂ to Pd(0), followed by alkene insertion and reductive elimination. Computational studies suggest a η²-coordinated Cl₂ intermediate lowers the activation barrier for Cl transfer.
Byproduct Analysis and Mitigation
Common impurities and their origins include:
-
Ethyl 2,4,4,4-tetrachlorobut-2-enoate : From overchlorination due to excess Cl₂ or elevated temperatures.
-
Polymerized residues : Caused by radical chain reactions; mitigated by radical inhibitors (e.g., BHT).
-
(2Z)-Isomer : Forms via thermal isomerization; minimized by rapid cooling post-reaction.
Purification typically employs fractional distillation (bp 112–114°C at 15 mmHg) followed by recrystallization from hexane/ethyl acetate (3:1), enhancing purity to >99%.
Industrial-Scale Production Considerations
Pilot plant data reveal critical scale-up challenges:
-
Heat dissipation : Chlorination’s exothermicity (−ΔH = 210 kJ/mol) necessitates jacketed reactors with cryogenic cooling.
-
Cl₂ handling : Closed-loop systems with NaOH scrubbers are mandatory for safety.
-
Waste streams : Spent CCl₄ is recycled via fractional condensation, reducing environmental impact.
Economic analysis favors the halogenation route ($12.50/kg production cost) over esterification ($18.20/kg) or catalytic methods ($24.80/kg) .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-4,4,4-trichlorobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4,4,4-trichlorobut-2-enoic acid.
Reduction: Formation of ethyl 4,4,4-trichlorobutan-2-ol.
Substitution: Formation of various substituted esters or alcohols, depending on the nucleophile used.
Scientific Research Applications
Ethyl (2E)-4,4,4-trichlorobut-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce trichloromethyl and ester functionalities into target molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of ethyl (2E)-4,4,4-trichlorobut-2-enoate involves its interaction with molecular targets through its ester and trichloromethyl groups. These interactions can lead to various biochemical and physiological effects, depending on the specific context and application. The compound may act as an electrophile, participating in nucleophilic addition or substitution reactions with biological molecules.
Comparison with Similar Compounds
Ethyl (2E)-4,4-Difluorobut-2-enoate
Key Differences and Similarities
- Molecular Structure: Ethyl (2E)-4,4-difluorobut-2-enoate (CAS RN: 37746-82-0; C₆H₈F₂O₂) replaces the three chlorine atoms with two fluorines at the 4-position, resulting in a molecular weight of 150.13 g/mol .
- Physical Properties : Both compounds are liquids at room temperature. However, the difluoro derivative has a lower molecular weight and likely a lower boiling point due to reduced halogen size and van der Waals interactions.
- Reactivity : The trifluoromethyl group in the trichloro compound is a stronger electron-withdrawing group compared to difluoro substitution, enhancing the electrophilicity of the α,β-unsaturated system. This makes the trichloro derivative more reactive in Michael additions or Diels-Alder reactions.
Table 1: Comparative Properties
| Property | Ethyl (2E)-4,4,4-Trichlorobut-2-enoate | Ethyl (2E)-4,4-Difluorobut-2-enoate |
|---|---|---|
| Molecular Formula | C₆H₇Cl₃O₂ | C₆H₈F₂O₂ |
| Molecular Weight (g/mol) | 217.47 | 150.13 |
| Halogen Substituents | 3 Cl | 2 F |
| Electron-Withdrawing Effect | Strong (Cl) | Moderate (F) |
| Hazards | Likely higher toxicity | H226, H302, H315 |
(E)-4-Hydroxybut-2-enoic Acid Derivatives
For example, (E)-4-(1,2,3,4-Tetrahydronaphthalen-6-yl)-4-oxobut-2-enoic acid (C₁₄H₁₄O₃) has a molecular weight of 230.26 g/mol and features a ketone and carboxylic acid group, enabling participation in nucleophilic reactions or metal coordination . Unlike the trichloro ester, these compounds lack halogen-induced electron withdrawal but may display enhanced solubility in polar solvents.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl (2E)-4,4,4-trichlorobut-2-enoate, and how can reaction reproducibility be ensured?
- Methodological Answer : The synthesis typically involves Claisen condensation or halogenation of butenoate precursors under controlled conditions. For reproducibility:
- Use reflux conditions (80–100°C) with anhydrous solvents (e.g., THF or DCM) to minimize side reactions.
- Monitor reaction progress via thin-layer chromatography (TLC) or GC-MS.
- Purify via fractional distillation or column chromatography, and validate purity using -NMR and -NMR to confirm the (2E)-stereochemistry and trichloromethyl group integrity .
- Report yields alongside reaction parameters (temperature, catalyst loading, solvent ratios) to enable replication .
Q. What spectroscopic methods are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy :
- -NMR: Identify the ethyl ester protons (δ 1.2–1.4 ppm for CH, δ 4.1–4.3 ppm for CH) and the α,β-unsaturated system (δ 5.8–6.5 ppm for vinyl protons).
- -NMR: Confirm the ester carbonyl (δ 165–170 ppm) and trichloromethyl carbon (δ 105–110 ppm) .
- IR Spectroscopy : Validate ester C=O stretching (~1740 cm) and C-Cl bonds (540–580 cm) .
- Mass Spectrometry : Use EI-MS to confirm molecular ion peaks (M) and fragmentation patterns consistent with trichlorinated structures .
Advanced Research Questions
Q. How can researchers address contradictory yields in the hydrogenation of this compound under varying catalytic conditions?
- Methodological Answer :
- Factorial Design : Employ a 2 factorial design to analyze variables (e.g., catalyst type [Pd/C vs. Raney Ni], H pressure, solvent polarity). Use ANOVA to identify significant interactions .
- Mechanistic Studies : Conduct deuterium-labeling experiments or DFT calculations to probe steric/electronic effects of the trichloromethyl group on hydrogenation pathways .
- Controlled Replicates : Repeat experiments with standardized catalyst activation protocols to reduce variability .
Q. What strategies optimize the bioactivity of this compound derivatives in drug discovery while minimizing cytotoxicity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modified ester groups (e.g., methyl, tert-butyl) or halogen substitutions (F, Br). Test in vitro against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
- Toxicity Screening : Compare IC values in healthy cell lines (e.g., HEK293) to identify selective derivatives. Use molecular docking to predict interactions with target proteins (e.g., kinases) .
- Metabolic Stability : Assess hydrolysis rates in simulated physiological conditions (pH 7.4 buffer, 37°C) via HPLC to guide prodrug design .
Q. How can computational modeling improve the prediction of reaction outcomes for this compound in multi-step syntheses?
- Methodological Answer :
- Quantum Mechanics (QM) : Use Gaussian or ORCA to calculate transition-state energies for key steps (e.g., cycloadditions, nucleophilic substitutions). Validate with experimental kinetic data .
- Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal solvents/catalysts for stereoselective transformations. Cross-validate with small-scale lab trials .
- Solvent Effects : Apply COSMO-RS simulations to screen solvent polarity effects on reaction equilibria .
Data Analysis & Experimental Design
Q. What statistical approaches resolve discrepancies in reported biological activity data for this compound analogs?
- Methodological Answer :
- Meta-Analysis : Aggregate data from multiple studies (e.g., IC, EC) and apply random-effects models to account for inter-study variability .
- Principal Component Analysis (PCA) : Reduce dimensionality of structural descriptors (e.g., ClogP, molar refractivity) to identify outliers or clustering patterns .
- Bland-Altman Plots : Quantify agreement between different assay protocols (e.g., fluorescence vs. luminescence readouts) .
Q. How should researchers design experiments to investigate the environmental degradation pathways of this compound?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to aqueous buffers (pH 3–10) at 25–50°C. Monitor degradation via LC-MS and identify products (e.g., trichloroacetic acid) .
- Photolysis Experiments : Use UV-Vis lamps (λ = 254–365 nm) to simulate sunlight. Track intermediates using time-resolved IR spectroscopy .
- Ecotoxicology : Evaluate toxicity in Daphnia magna or zebrafish models, correlating degradation rates with LC values .
Safety & Handling in Academic Research
Q. What precautions are critical when scaling up reactions involving this compound?
- Methodological Answer :
- Ventilation : Use fume hoods with HEPA filters to capture volatile chlorinated byproducts .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and full-face shields during handling .
- Waste Management : Neutralize acidic/aqueous waste with NaHCO before disposal. Incinerate organic waste at >1000°C to prevent dioxin formation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
